Glucotropaeolin
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Overview
Description
Glucotropaeolin is a natural product found in Cardamine cordifolia, Raphanus sativus, and other organisms with data available.
Scientific Research Applications
UV-B Radiation Effects on Plant Metabolism
Glucotropaeolin concentrations were assessed in nasturtium plants to determine the effects of short-term and moderate UV-B exposure on secondary plant metabolism. This study highlighted the organ-specific and phytochemical-specific response of plants to UV-B exposure, indicating its potential in optimizing phytochemical concentrations in plant products (Schreiner et al., 2009).
Pharmaceutical Utilization in Traditional Medicine
Leaves of Tropaeolum majus L., high in this compound, are traditionally used for treating urinary tract infections. This research focused on the parameters influencing this compound content in dried leaves, important for pharmaceutical applications (Kleinwächter et al., 2008).
Impact of Fertilization and Post-Harvest Processing on this compound Content
This study evaluated the influence of sulfur and nitrogen fertilization and the post-harvest drying procedure on this compound content in Tropaeolum majus, providing insights for ensuring high content of bioactive compounds in medicinal plants (Bloem et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
Research on the effects of glucosinolate-derived products, including this compound, revealed their potential in controlling the proliferation of cancer cell lines, indicating their possible use in cancer treatment (Nastruzzi et al., 1996).
Fungitoxic Activity Towards Plant Pathogenic Fungi
The enzymatic hydrolysis products of this compound showed significant fungitoxic activity against various plant pathogenic fungi, suggesting its potential application in agricultural pest control (Manici et al., 1997).
Bioavailability and Metabolism in Humans
A study on the metabolism of this compound in humans after consuming Indian cress showed significant increases in BITC metabolites in human plasma and urine, supporting clinical research on GSL-containing food products or pharmaceutical preparations (Platz et al., 2016).
Properties
Molecular Formula |
C14H19NO9S2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-phenyl-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/b15-10+/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QQGLQYQXUKHWPX-BXLHIMNRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
glucotropaeolin glucotropeolin glucotropeolin, potassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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